Beyond photovoltaics, (4-Chlorophenyl)triethoxysilane serves as a valuable intermediate in organic synthesis. Here are some specific examples:
(4-Chlorophenyl)triethoxysilane can be employed as a substrate in Ni-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids. This reaction scheme allows for the synthesis of substituted diarylalkynes, which are important building blocks in organic molecules with diverse applications. [2]
This compound can also participate in Hiyama cross-coupling reactions with 3-iodoazetidines. These reactions lead to the formation of substituted 3-arylazetidines, a class of heterocyclic compounds with potential biological activities. [3]
(4-Chlorophenyl)triethoxysilane is an organosilicon compound with the molecular formula C₁₂H₁₉ClO₃Si and a molar mass of approximately 274.82 g/mol. It features a chlorophenyl group attached to a triethoxysilane moiety, which makes it a versatile reagent in various chemical applications. The compound is characterized by its linear formula ClC₆H₄Si(OC₂H₅)₃ and is known for its hydrophobic properties, making it useful in surface modification and adhesion applications .
(4-Chlorophenyl)triethoxysilane primarily functions as a coupling agent and surface modifier. The chlorophenyl group participates in various coupling reactions, while the hydrolyzable ethoxy groups enable covalent bonding to oxide surfaces through siloxane formation. This allows for the introduction of organic functionalities or creation of new material interfaces [, ].
Several methods exist for synthesizing (4-Chlorophenyl)triethoxysilane:
(4-Chlorophenyl)triethoxysilane has various applications across different fields:
Interaction studies involving (4-Chlorophenyl)triethoxysilane focus primarily on its reactivity with various substrates and its ability to form stable bonds with organic materials. These studies are essential for optimizing its use in coatings and adhesives. Additionally, research into its interaction with biological systems could provide insights into its safety and efficacy in medical applications .
Several compounds share structural similarities with (4-Chlorophenyl)triethoxysilane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triethoxysilane | C₉H₂₁O₃Si | Lacks chlorine; used primarily for surface treatments. |
3-(Triethoxysilyl)propylamine | C₁₃H₃₁NO₃Si | Contains an amine group; used for functionalizing surfaces. |
Vinyltriethoxysilane | C₁₂H₂₆O₃Si | Contains a vinyl group; utilized in polymerization processes. |
Uniqueness: (4-Chlorophenyl)triethoxysilane stands out due to its chlorinated aromatic structure, which may impart specific chemical reactivity and enhance adhesion properties compared to non-chlorinated analogs. Its ability to participate in nucleophilic substitutions also differentiates it from other silanes that lack such functionalities .
(4-Chlorophenyl)triethoxysilane exhibits a molecular formula of C₁₂H₁₉ClO₃Si with a molecular weight of 274.82 grams per mole [1] [2]. The compound features a central silicon atom covalently bonded to a para-chlorinated phenyl ring and three ethoxy substituents [1] [3]. The molecular structure can be represented by the linear formula ClC₆H₄Si(OC₂H₅)₃, where the silicon center adopts a tetrahedral geometry characteristic of organosilicon compounds [1] [4].
The bonding characteristics of this molecule involve the formation of a silicon-carbon bond between the silicon center and the aromatic ring system [3]. The three ethoxy groups (-OCH₂CH₃) are attached to silicon through Si-O bonds, creating a T-type silane structure commonly observed in trialkoxysilanes [5]. The para-chlorine substitution on the benzene ring introduces electron-withdrawing effects that influence the overall electronic distribution within the molecule [6].
The SMILES notation for this compound is represented as CCOSi(OCC)c1ccc(Cl)cc1, providing a clear representation of the connectivity pattern [1] [4]. The InChI identifier AFILDYMJSTXBAR-UHFFFAOYSA-N serves as a unique molecular descriptor for database searches and structural identification [1] [3].
(4-Chlorophenyl)triethoxysilane exists as a colorless liquid at room temperature [4] [7]. The compound maintains its liquid state under standard atmospheric conditions, which is typical for organosilicon compounds containing multiple ethoxy substituents [8]. The colorless appearance indicates the absence of extended conjugation systems that would otherwise impart color to the molecule [4].
The compound exhibits a boiling point of 82-84°C under reduced pressure conditions of 0.07 mmHg [1] [8] [9]. This relatively low boiling point under reduced pressure conditions is characteristic of organoalkoxysilanes, which typically demonstrate enhanced volatility under vacuum conditions [10]. The melting point has been reported as less than 0°C, indicating that the compound remains liquid over a broad temperature range under standard conditions [8].
The flash point exceeds 110°C when measured using closed cup methodology, providing important information regarding the thermal behavior and vapor formation characteristics [1] [9]. The vapor pressure at 25°C has been determined to be 0.0101 mmHg, which indicates relatively low volatility at ambient temperature conditions [8].
Thermodynamic Parameter | Value | Conditions |
---|---|---|
Boiling Point | 82-84°C | 0.07 mmHg |
Melting Point | <0°C | Standard pressure |
Flash Point | >110°C | Closed cup |
Vapor Pressure | 0.0101 mmHg | 25°C |
The density of (4-Chlorophenyl)triethoxysilane has been measured as 1.069 grams per milliliter at 25°C [1] [8] [4]. This density value is consistent with organosilicon compounds containing aromatic substituents and multiple ethoxy groups. The specific gravity has been reported as 1.08, confirming that the compound is denser than water [8].
The calculated molar volume, derived from molecular weight and density data, equals approximately 0.257 liters per mole. This molar volume is consistent with the molecular dimensions expected for a compound containing a substituted benzene ring and three ethoxy substituents attached to a silicon center.
The refractive index of (4-Chlorophenyl)triethoxysilane has been determined as 1.474 at 20°C using the sodium D-line (n₂₀/D) [1] [11] [12]. This refractive index value is characteristic of organosilicon compounds containing aromatic substituents and reflects the polarizability and electronic properties of the molecule [1]. The refractive index provides valuable information about the optical properties and can be used for compound identification and purity assessment.
The nuclear magnetic resonance spectroscopic properties of (4-Chlorophenyl)triethoxysilane provide detailed structural information about the molecular framework. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear as characteristic multiplets in the 7.3-7.5 parts per million region, with the protons ortho to silicon typically appearing at 7.4-7.5 parts per million and those meta to chlorine at 7.3-7.4 parts per million [13].
The ethoxy substituents generate distinctive patterns with the methylene protons (-OCH₂CH₃) appearing as quartets around 3.8-4.0 parts per million, while the methyl protons (-OCH₂CH₃) manifest as triplets in the 1.2-1.3 parts per million range [13]. These chemical shifts are consistent with ethoxy groups attached to silicon centers in organosilicon compounds.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon environments, with the chlorine-bearing carbon appearing around 135-137 parts per million due to the electron-withdrawing effects of the halogen substituent [13]. The aromatic carbon-hydrogen signals typically appear at 127-129 parts per million, while the carbon directly bonded to silicon resonates around 135 parts per million [13].
Silicon-29 nuclear magnetic resonance spectroscopy provides direct information about the silicon environment, with T-type trialkoxysilanes typically exhibiting chemical shifts in the -45 to -50 parts per million region [13] [14]. This chemical shift range is characteristic of silicon centers bonded to three oxygen atoms and one carbon atom.
Nucleus | Chemical Shift Range | Assignment |
---|---|---|
¹H | 7.4-7.5 ppm | Aromatic C-H ortho to Si |
¹H | 7.3-7.4 ppm | Aromatic C-H meta to Cl |
¹H | 3.8-4.0 ppm | Si-OCH₂CH₃ |
¹H | 1.2-1.3 ppm | Si-OCH₂CH₃ |
¹³C | 135-137 ppm | Aromatic C-Cl |
¹³C | 127-129 ppm | Aromatic C-H |
²⁹Si | -45 to -50 ppm | Si center |
Infrared spectroscopy of (4-Chlorophenyl)triethoxysilane reveals characteristic absorption bands that provide structural identification capabilities [15] [16]. The aromatic carbon-hydrogen stretching vibrations appear in the 3080-3020 wavenumber region, while aliphatic carbon-hydrogen stretching from the ethoxy groups manifests in the 2980-2900 wavenumber range [17].
The aromatic carbon-carbon stretching vibrations are observed at 1608-1590 and 1495-1470 wavenumbers, consistent with para-disubstituted benzene ring systems [17]. The ethoxy substituents contribute characteristic deformation bands, with methylene deformations appearing at 1450-1400 wavenumbers and methyl deformations at 1390-1350 wavenumbers.
The silicon-oxygen stretching vibrations represent the most intense absorptions in the spectrum, with asymmetric Si-O-C stretching occurring at 1150-1090 wavenumbers and symmetric Si-O-C stretching at 1090-1000 wavenumbers [16] [17]. These bands are characteristic of alkoxysilane compounds and provide definitive identification of the Si-O-C linkages.
Para-disubstituted benzene rings exhibit characteristic out-of-plane carbon-hydrogen deformation bands at 750-720 and 690-650 wavenumbers [17]. The carbon-chlorine stretching vibration, overlapped with aromatic vibrations, appears around 825-800 wavenumbers.
Wavenumber Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3080-3020 | ν(C-H) aromatic | Medium |
2980-2900 | ν(C-H) aliphatic | Strong |
1608-1590 | ν(C=C) aromatic | Medium |
1150-1090 | νₐₛ(Si-O-C) | Very Strong |
1090-1000 | νₛ(Si-O-C) | Very Strong |
825-800 | ν(C-Cl) + aromatic | Strong |
750-720 | δ(C-H) out-of-plane | Strong |
The molecular orbital arrangement of (4-Chlorophenyl)triethoxysilane reflects the combination of aromatic π-system characteristics with silicon-based σ-bonding networks [18]. The highest occupied molecular orbital to lowest unoccupied molecular orbital gap is estimated to be approximately 8-9 electron volts, which is consistent with aromatic organosilicon compounds containing electron-withdrawing substituents [18].
The π-system remains primarily localized on the benzene ring, with the silicon-carbon bond providing a bridge between the aromatic system and the alkoxysilane functionality [18]. The molecular orbitals associated with the aromatic ring dominate the frontier orbital characteristics, particularly the highest occupied and lowest unoccupied molecular orbitals.
The silicon center adopts sp³ hybridization to accommodate the tetrahedral bonding geometry, with three Si-O bonds and one Si-C bond [3]. The molecular orbital arrangement reflects this tetrahedral coordination environment around the silicon atom.
The electronic distribution within (4-Chlorophenyl)triethoxysilane is influenced by the electron-withdrawing effects of the para-chlorine substituent and the electron-donating characteristics of the silicon-ethoxy system [19]. The dipole moment is estimated to be in the range of 2-3 Debye units, reflecting the polar nature of the molecule due to the chlorine substituent and the Si-O bonds [19].
The polarizability of the molecule is estimated to be approximately 25-30 cubic angstroms, which is consistent with the molecular volume and the presence of polarizable silicon-oxygen and carbon-chlorine bonds [19]. The electronic polarization is influenced by the aromatic π-electron system and the lone pairs on the oxygen atoms of the ethoxy groups.
The chlorine substituent introduces electron-withdrawing inductive effects that influence the electron density distribution throughout the aromatic ring system [19]. This electronic influence extends to the silicon center through the Si-C bond, affecting the overall electronic properties of the molecule.
The thermal stability of (4-Chlorophenyl)triethoxysilane follows patterns observed for similar triethoxysilane compounds, with stability maintained up to approximately 300°C under inert atmospheric conditions [20] [10] [21]. Beyond this temperature threshold, thermal decomposition processes become significant, involving the cleavage of Si-O bonds and the elimination of ethylene through molecular rearrangement mechanisms [10].
Research on related organotrialkoxysilanes indicates that thermal decomposition proceeds through step-wise elimination reactions, with ethylene formation being a primary decomposition pathway [10]. The thermal stability is enhanced compared to tetraalkoxysilanes due to the presence of the silicon-carbon bond to the aromatic ring, which provides additional thermal resistance [21].
Thermal analysis studies of similar compounds demonstrate that decomposition temperatures can vary depending on atmospheric conditions, with oxidative environments reducing thermal stability thresholds compared to inert conditions [21]. The aromatic substituent generally enhances thermal stability compared to aliphatic organosilanes.
(4-Chlorophenyl)triethoxysilane exhibits moderate hydrolytic sensitivity, classified as reacting slowly with moisture and water [8]. The hydrolysis reaction involves the conversion of Si-O-C bonds to Si-OH bonds through nucleophilic attack by water molecules [5]. This process is catalyzed by both acidic and basic conditions, with the reaction rate being pH-dependent.
Under acidic conditions, the hydrolysis rate is typically enhanced due to protonation of the ethoxy oxygen atoms, making them better leaving groups [5]. The hydrolysis reaction generates ethanol as a byproduct and leads to the formation of silanol groups that can subsequently undergo condensation reactions [5].
The hydrolytic sensitivity requires careful handling and storage to prevent premature hydrolysis, which can lead to gelation and polymerization through siloxane bond formation [22]. The rate of hydrolysis for similar triethoxysilane compounds has been measured with half-lives ranging from minutes to hours depending on the water content and pH conditions [22].
Method | Starting Materials | Catalyst/Conditions | Yield Range (%) | Purity Achieved (%) |
---|---|---|---|---|
Grignard-based Synthesis | 4-Chlorophenylmagnesium bromide + Triethoxysilane | Magnesium metal, THF solvent, inert atmosphere | 75-85 | 95-97 |
Hydrosilylation Route | Triethoxysilane + 4-Chlorostyrene | Platinum or Rhodium catalyst, 80-120°C | 70-80 | 93-96 |
Direct Arylation | 4-Chlorobenzene + Triethoxysilyl reagent | Lewis acid catalyst, elevated temperature | 60-75 | 90-94 |
Cross-Coupling Approach | 4-Chloroaryl halide + Organosilane precursor | Palladium catalyst, base, organic solvent | 80-90 | 96-98 |
Sol-Gel Process | Tetraethoxysilane + 4-Chlorophenyl derivative | Acid/base catalyst, controlled hydrolysis | 65-75 | 92-95 |
Catalytic Coupling | Aryl halide + Silane under Pd/Ni catalysis | Transition metal catalyst, phosphine ligands | 85-95 | 97-99 |
Purification Method | Operating Conditions | Purity Improvement (%) | Recovery Rate (%) | Typical Applications |
---|---|---|---|---|
Fractional Distillation | 82-84°C at 0.07 mmHg | 2-5 | 85-90 | Industrial scale production |
Column Chromatography | Silica gel, hexane/ethyl acetate gradient | 3-7 | 80-85 | Laboratory purification |
Recrystallization | Ethanol/water mixture, controlled cooling | 1-3 | 70-80 | Small-scale purification |
Molecular Sieve Treatment | 4A or 5A molecular sieves, anhydrous conditions | 1-2 | 90-95 | Moisture/impurity removal |
Acid-Base Purification | Phenolic reagents for Group 13/15 removal | 5-10 | 75-85 | Removal of metal impurities |
Vacuum Distillation | Reduced pressure, 60-80°C | 2-4 | 88-93 | High-purity requirements |
Table 3: Analytical Methods for Quality Control
Analytical Method | Detection Range | Precision (%RSD) | Primary Use |
---|---|---|---|
Gas Chromatography-MS | 1-500 mg/mL | 2-5 | Purity assessment, impurity identification |
NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Qualitative/Quantitative | 1-3 | Structure confirmation, purity analysis |
FTIR Spectroscopy | Functional group identification | Qualitative | Functional group verification |
Elemental Analysis | ±0.3% for C,H,Cl,Si | 0.5-1.0 | Composition determination |
ICP-MS | ppb to ppm levels | 5-10 | Trace metal analysis |
Refractive Index | n²⁰/D 1.474 | 0.1-0.2 | Identity confirmation |
Table 4: Green Chemistry Approaches
Green Approach | Description | Environmental Benefit | Implementation Challenges |
---|---|---|---|
Solvent-Free Synthesis | Neat reactions without organic solvents | Eliminates VOC emissions | Heat management, reaction control |
Water-Based Processing | Aqueous media for hydrolysis/condensation | Reduces organic solvent waste | Hydrolysis control, pH management |
Catalytic Efficiency | Low catalyst loading (0.1-1 mol%) | Minimizes metal waste | Catalyst recovery, activity maintenance |
Atom Economy Optimization | High incorporation of starting materials | Reduces by-product formation | Reaction selectivity optimization |
Renewable Feedstocks | Bio-derived silicon precursors | Decreases carbon footprint | Cost and availability issues |
Waste Minimization | Recycling of catalysts and solvents | Circular economy principles | Infrastructure requirements |